
3-(1H-苯并咪唑-1-基)丙-1-胺
描述
“3-(1H-benzimidazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C10H13N3 . It has a molecular weight of 175.23 . It is a solid substance . The SMILES string representation of this compound is NCCCn1cnc2ccccc12 .
Molecular Structure Analysis
The InChI code for “3-(1H-benzimidazol-1-yl)propan-1-amine” is 1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(1H-benzimidazol-1-yl)propan-1-amine” is a solid substance . It has a molecular weight of 175.23 . The InChI code for this compound is 1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 .科学研究应用
Pharmaceutical Research
This compound is a building block in pharmaceutical research, particularly in the synthesis of various drugs. Its benzimidazole core is a crucial component in a number of therapeutic agents due to its affinity for binding with biological targets. For instance, it’s used in the development of kinase inhibitors, which are important in cancer treatment .
Material Science
In material science, “3-(1H-benzimidazol-1-yl)propan-1-amine” can be used to create novel organic compounds with potential applications in organic electronic devices. The orientation of such molecules can be enhanced through light irradiation during device fabrication, which is promising for the development of polar molecule-based voltage-gated electronic devices .
Carbon Capture
The compound’s derivatives have been explored for their potential in carbon capture technologies. Amide-functionalized microporous organic polymers incorporating this structure have shown a CO2 capacity of 40 mL/g at 195 K and 1 bar, indicating its utility in environmental applications .
Biological Studies
Benzimidazole derivatives are known for their biological activity, and this compound serves as a precursor for the synthesis of molecules that can be tested for various biological effects. For example, it can be used to create molecules for viability studies on cancer cell lines .
Chemical Synthesis
As a versatile chemical building block, it is used in the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the creation of complex molecules with potential applications across different fields of chemistry .
Inflammation and Immunology
Some derivatives of this compound have been identified as inhibitors of NF-κB activation, which plays a key role in the inflammatory response. This makes it valuable in the study of inflammation and immunology .
Neuroscience Research
The benzimidazole moiety is also significant in the development of compounds that target the central nervous system. It can be used to synthesize molecules that interact with various neurotransmitter systems, which is beneficial for neuroscience research .
Cancer Therapeutics
Continuing from its role in pharmaceutical research, this compound is used to create molecules that can act as potential chemotherapeutic agents. Its ability to be modified allows researchers to tailor its properties to target specific cancer cells .
安全和危害
属性
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIGBNBDPBKNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397966 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-benzimidazol-1-yl)propan-1-amine | |
CAS RN |
73866-15-6 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)






![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)
